![molecular formula C23H21N3O2 B3012889 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-86-5](/img/structure/B3012889.png)
2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds has been studied for various biological activities, including the inhibition of cancer cell growth. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is typically achieved through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. In one study, the reaction utilized 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave-assisted, solvent-free conditions to yield good results . While the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, possibly involving a vinylbenzyl halide and an ethoxyphenyl-substituted pyrazolone precursor.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis is also used to determine the crystal structure of these compounds . The related compounds exhibit a variety of intermolecular and intramolecular interactions, including hydrogen bonding, which can significantly influence the molecular conformation and stability .
Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives in various environments can be complex. For example, polarographic studies of a related compound showed that it undergoes reduction in multiple steps, which are influenced by the pH of the solution. The reduction involves electron transfer processes that vary depending on the protonation state of the molecule . These findings suggest that the compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" may also exhibit interesting electrochemical properties that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents like ethoxy and vinylbenzyl groups can affect the compound's solubility, melting point, and reactivity. Theoretical investigations, including density functional theory (DFT) calculations, can provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the physical and chemical behavior of these compounds . Such studies can also predict the molecular electrostatic potential and natural bond orbital (NBO) analysis, which are valuable for assessing the reactivity and interaction of the compound with other molecules.
Aplicaciones Científicas De Investigación
Anticancer Potential
- A series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, similar to the specified compound, were synthesized and showed inhibitory effects against lung cancer cells, specifically A549 and H322 cell lines. These compounds were synthesized using microwave-assisted one-step and solvent-free conditions, and their structures were confirmed by various spectroscopic methods. Preliminary evaluations indicated their potential in inhibiting the growth of these cancer cells in dosage-dependent manners (Zheng, Shao, Zhao, & Miao, 2011).
Synthesis and Structural Analysis
- In a similar context, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized with the aim of discovering potential agents against A549 lung cancer cells. The synthesis involved the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine. The structures of these compounds were determined using spectroscopic methods, and X-ray diffraction analysis. The structure-activity relationships revealed that certain derivatives, particularly those with 4-chlorophenyl groups, exhibited significant inhibitory effects on A549 cell growth (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).
Fluorescent Properties
- The compound's derivatives have also been explored for their fluorescent properties. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds' structures were confirmed by various spectroscopic methods, and their optical properties were investigated through UV-vis absorption and fluorescence spectroscopy. The effect of pH on their UV-vis absorption in methanol-H2O solutions was also studied, providing valuable insights into their potential applications in fluorescence-based research (Zheng, Gong, Liu, Liu, & Zhao, 2011).
Bioactivity Studies
- Further studies on similar compounds include their synthesis and bioactivity evaluations. For instance, novel 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which are crucial for anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Propiedades
IUPAC Name |
5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-17-5-7-18(8-6-17)16-25-13-14-26-22(23(25)27)15-21(24-26)19-9-11-20(12-10-19)28-4-2/h3,5-15H,1,4,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWVXHJBCBLIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)
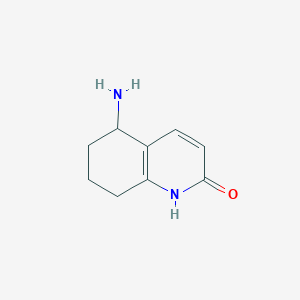
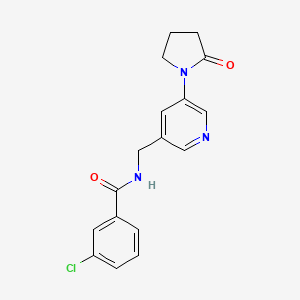
![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3012811.png)
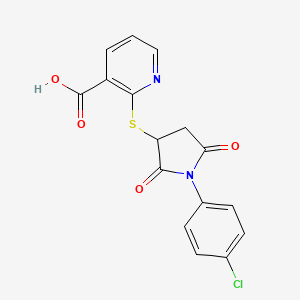
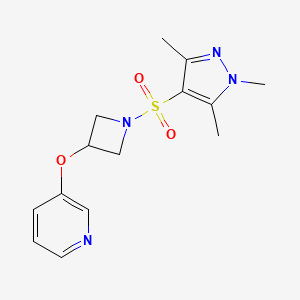
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)
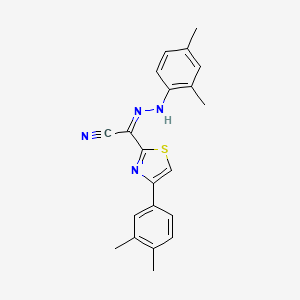
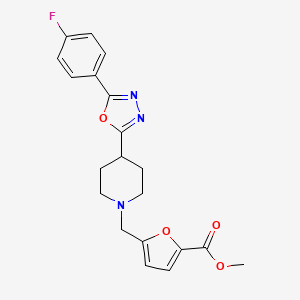
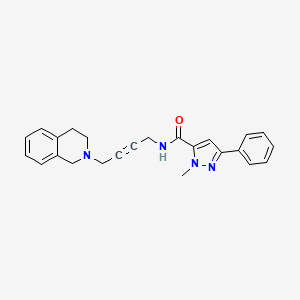
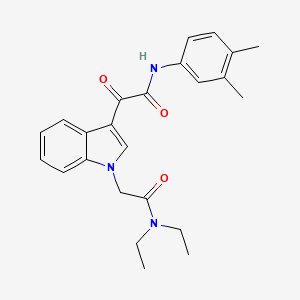
![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)
![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)